molecular formula C46H48N4O10 B12382920 (4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid

(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid

Cat. No.: B12382920
M. Wt: 816.9 g/mol
InChI Key: VLWLXIVHKURGJC-DUZXLPGPSA-N
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Description

The compound (4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including carboxylic acid, amine, and hydroxyl groups, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:

    Formation of the core structure: The synthesis begins with the formation of the core structure, which involves the coupling of various amino acids and aromatic compounds. This step typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.

    Introduction of functional groups: The next step involves the introduction of functional groups, such as the hydroxyl and methoxy groups, through selective reactions. This may involve the use of protecting groups to ensure that only the desired functional groups are modified.

    Final deprotection and purification: The final step involves the removal of any protecting groups and the purification of the compound using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

The compound (4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be used in the study of enzyme-substrate interactions due to its peptide-like structure. It can serve as a model compound for understanding the binding and activity of enzymes.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its structure suggests that it could interact with various biological targets, making it a potential lead compound for drug discovery.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid
  • **this compound

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups. This makes it a highly versatile compound with potential applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from simpler compounds.

Properties

Molecular Formula

C46H48N4O10

Molecular Weight

816.9 g/mol

IUPAC Name

(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C46H48N4O10/c1-28(32-15-16-34-27-36(60-2)20-17-33(34)26-32)42(54)48-38(23-29-9-5-3-6-10-29)45(57)49-39(24-30-11-7-4-8-12-30)44(56)47-37(21-22-41(52)53)43(55)50-40(46(58)59)25-31-13-18-35(51)19-14-31/h3-20,26-28,37-40,51H,21-25H2,1-2H3,(H,47,56)(H,48,54)(H,49,57)(H,50,55)(H,52,53)(H,58,59)/t28?,37-,38-,39-,40-/m0/s1

InChI Key

VLWLXIVHKURGJC-DUZXLPGPSA-N

Isomeric SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O

Origin of Product

United States

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